4'-Piperidinoacetophenone

Catalog No.
S704355
CAS No.
10342-85-5
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Piperidinoacetophenone

CAS Number

10342-85-5

Product Name

4'-Piperidinoacetophenone

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanone

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

JCMZZYSPSGHBNM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2

Precursor for Drug Discovery

4'-Piperidinoacetophenone serves as a valuable building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications. Its reactive ketone group and the piperidine ring allow for further chemical modifications, leading to diverse drug candidates. Studies have explored its use in creating derivatives targeting various therapeutic areas, including:

  • Neurological disorders

    Research has investigated the potential of 4'-piperidinoacetophenone derivatives for treating neurodegenerative diseases like Alzheimer's and Parkinson's [].

  • Anticancer agents

    Scientists have explored the development of novel anticancer drugs using 4'-piperidinoacetophenone as a starting material [].

  • Antimicrobial compounds

    Studies have examined the synthesis of antimicrobial agents with 4'-piperidinoacetophenone as a core structure [].

These are just a few examples, and ongoing research continues to explore the potential of 4'-piperidinoacetophenone in creating new therapeutic agents.

Synthetic Intermediate for Organic Chemistry Research

4'-Piperidinoacetophenone's chemical properties make it a valuable intermediate in various organic synthesis reactions. Researchers utilize it for:

  • Claisen-Schmidt Condensation

    This reaction allows the formation of new carbon-carbon bonds, leading to the creation of diverse organic compounds [].

  • Alkylation and Acylation Reactions

    The reactive ketone group of 4'-piperidinoacetophenone enables further functionalization through alkylation and acylation reactions, expanding the range of accessible molecules [].

  • Origin: While the specific origin of 4'-Piperidinoacetophenone is not readily available, compounds with similar structures are often synthesized in research laboratories.
  • Significance in Scientific Research: Information on the specific research applications of 4'-Piperidinoacetophenone is limited. However, molecules containing both a piperidine ring and an aromatic ketone group (like acetophenone) are often explored for their potential biological activity []. The piperidine ring is a common scaffold in many drugs, while the aromatic ketone group can participate in various interactions with biological molecules [].

Molecular Structure Analysis

4'-Piperidinoacetophenone has the chemical formula C₁₃H₁₇NO. The key features of its structure include:

  • A six-membered piperidine ring containing a nitrogen atom.
  • An aromatic phenyl ring attached to a carbonyl group (C=O), forming the acetophenone moiety.
  • A methylene bridge (CH₂) connecting the piperidine ring to the para position of the phenyl ring.

Chemical Reactions Analysis

  • Nucleophilic addition: The carbonyl group in the acetophenone moiety can act as an electrophile, susceptible to nucleophilic attack from various reagents.
  • Acylation: The carbonyl group can react with nucleophiles like amines or alcohols to form amides or esters, respectively.
  • Reduction: The carbonyl group could potentially be reduced to an alcohol using reducing agents.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be above room temperature.
  • Boiling point: Expected to be high due to the presence of the aromatic ring and the nitrogen atom.
  • Solubility: Likely soluble in organic solvents like dichloromethane or chloroform due to the hydrophobic nature of the molecule. Solubility in water would be limited due to the presence of the aromatic and piperidine rings.

There is no current information available on the mechanism of action of 4'-Piperidinoacetophenone.

As information on 4'-Piperidinoacetophenone is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Here are some general safety considerations:

  • Potential toxicity: Aromatic amines can have varying degrees of toxicity. Without specific data, it's advisable to assume potential harm if ingested, inhaled, or absorbed through the skin.
  • Flammability: The presence of the aromatic ring suggests some flammability. Always handle unknown compounds with proper fire safety precautions.

XLogP3

3.1

LogP

3.13 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10342-85-5

Wikipedia

4'-Piperidinoacetophenone

Dates

Modify: 2023-08-15

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